molecular formula C16H16O2 B6317486 ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate CAS No. 143573-45-9

ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate

Cat. No.: B6317486
CAS No.: 143573-45-9
M. Wt: 240.30 g/mol
InChI Key: LNXJXSGTLAYHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Contemporary Organic Synthesis Research

The biphenyl (B1667301) scaffold is a privileged structure in modern organic chemistry, appearing in pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. ajgreenchem.com Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate serves as a crucial building block or intermediate in the construction of more complex molecular targets. chemicalbook.com

The true significance of this compound lies in the versatility of its functional groups. The ethyl ester can be readily hydrolyzed to a carboxylic acid or converted into other derivatives like amides, while the methyl group can undergo various transformations. This multi-functional nature allows chemists to use it as a scaffold, systematically adding complexity to design molecules with specific properties. Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, have made substituted biphenyls like this readily accessible, further cementing their importance in constructing molecular libraries for drug discovery and materials science. ajgreenchem.commdpi.com

Historical Perspective and Evolution of Biphenyl Carboxylate Chemistry

The synthesis of biphenyl compounds has a rich history dating back over a century. wikipedia.org One of the earliest methods for creating a carbon-carbon bond between two aryl rings was the Ullmann reaction, first reported by Fritz Ullmann in 1901. wikipedia.orgresearchgate.net This reaction traditionally involved coupling two aryl halides using stoichiometric amounts of copper metal at very high temperatures. wikipedia.orgwikipedia.org While groundbreaking, these harsh conditions limited the reaction's scope and functional group tolerance. researchgate.net

The field was revolutionized by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, reported in 1979, has become one of the most prevalent methods for biphenyl synthesis. rsc.org This reaction, which couples an aryl halide with an aryl boronic acid, offers milder reaction conditions, higher yields, and exceptional tolerance for a wide variety of functional groups, including esters. mdpi.comrsc.orgresearchgate.net This evolution from the demanding conditions of the Ullmann reaction to the versatile and efficient palladium-catalyzed methods has made compounds like this compound and other biphenyl carboxylates readily available for academic and industrial research. researchgate.net

Overview of Current Research Trajectories and Scholarly Interest in the Compound

Current scholarly interest in this compound and its analogs is primarily driven by their application as intermediates in the synthesis of high-value molecules. The methyl ester analog, methyl 4'-methylbiphenyl-2-carboxylate, is a well-documented intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension. chemicalbook.comsvaklifesciences.com This direct link to a widely used pharmaceutical highlights the compound's industrial relevance.

Beyond specific pharmaceutical targets, research is focused on leveraging the biphenyl carboxylate scaffold to create novel compounds with diverse biological activities. Studies have demonstrated that libraries of substituted biphenyl carboxylic acids exhibit promising anticancer properties. ajgreenchem.com Furthermore, the unique electronic and structural properties of the biphenyl unit are being explored in materials science. The rigid biphenyl core is a key component in the design of liquid crystals and fluorescent layers in OLEDs. ajgreenchem.com Researchers are also investigating novel methods for the functionalization of the biphenyl scaffold itself, using techniques like C-H activation to create even more diverse and complex structures. nih.govelsevierpure.comnih.gov

Rationale for Comprehensive Academic Investigation of this compound

The comprehensive academic investigation of this compound is justified by its fundamental role as a versatile synthetic intermediate. The biphenyl structure is a cornerstone of medicinal chemistry, and understanding the synthesis and reactivity of this specific, functionalized example provides a direct route to new potential therapeutics. ajgreenchem.comgre.ac.uk The presence of multiple functionalization points (the ester, the methyl group, and the aromatic rings) makes it an ideal candidate for developing and testing new synthetic methodologies, such as late-stage C-H functionalization, which is a key strategy in modern drug discovery. rsc.org

Furthermore, studying the physical and chemical properties imparted by the specific substitution pattern—an ortho-ester and a para'-methyl group—provides valuable data for computational and theoretical chemistry. These studies help in understanding phenomena like atropisomerism (rotational hindrance around the biphenyl bond), which can be influenced by ortho-substituents and is critical in drug design and stereoselective synthesis. nih.govresearchgate.netsemanticscholar.org In essence, a thorough understanding of this compound contributes not only to the synthesis of specific targets but also to the broader fundamental knowledge of organic synthesis, medicinal chemistry, and materials science.

Chemical Data

Below are key chemical properties of related biphenyl carboxylate compounds.

PropertyValue
Methyl 4'-methylbiphenyl-2-carboxylate
CAS Number114772-34-8 chemicalbook.com
Molecular FormulaC15H14O2 chemicalbook.com
Molecular Weight226.27 g/mol chemicalbook.com
Melting Point60-61°C chemicalbook.com
Ethyl biphenyl-4-carboxylate
CAS Number6301-56-0 nih.gov
Molecular FormulaC15H14O2 nih.gov
Molecular Weight226.27 g/mol nih.gov

Synthetic Methodologies for Biphenyl Scaffolds

The synthesis of biphenyl structures has evolved significantly over time, from harsh classical methods to highly efficient modern catalytic systems.

Reaction NameDescriptionTypical Conditions
Ullmann Reaction A classical method involving the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. wikipedia.orgStoichiometric copper powder or salts, high temperatures (>200°C). researchgate.netmdpi.com
Suzuki-Miyaura Coupling A versatile palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid or ester. rsc.orgPalladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent system (e.g., 1,4-dioxane/water). ajgreenchem.commdpi.com
One-Pot Synthesis A specific method for producing 4'-methyl-2-carboxylate biphenyls starting from 4'-methyl-2-cyanobiphenyl through hydrolysis followed by esterification in the same reaction vessel. google.comAcidic conditions for hydrolysis, followed by addition of an alcohol and an esterification catalyst like sulfuric acid. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)15-7-5-4-6-14(15)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXJXSGTLAYHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Methyl 1,1 Biphenyl 2 Carboxylate and Analogues

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond linking the two aryl rings is the central step in synthesizing biphenyls. Methodologies can be broadly categorized into transition metal-catalyzed cross-coupling reactions, which utilize pre-functionalized arenes, and oxidative coupling reactions, which proceed via direct C-H bond activation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming C-C bonds. researchgate.net Palladium and nickel are the most common metals used for these transformations, enabling the coupling of various organometallic reagents with organic halides or triflates. wikipedia.org

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orggre.ac.uk The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.org

The synthesis of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate via Suzuki-Miyaura coupling would typically involve the reaction between ethyl 2-halobenzoate (where the halide is Br or I) and 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Biphenyl Synthesis

Aryl Halide Boronic Acid Catalyst Ligand Base Solvent Yield
Ethyl 2-bromobenzoate 4-Methylphenylboronic acid Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O High
Ethyl 2-iodobenzoate 4-Methylphenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ 1,4-Dioxane/H₂O >90% ajgreenchem.com

This table presents typical, generalized conditions based on established Suzuki-Miyaura protocols. Yields are representative for analogous reactions.

The Stille coupling reaction provides another robust method for C-C bond formation by coupling an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgnih.gov However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

For the synthesis of the target compound, this reaction would couple a suitable ethyl 2-halobenzoate with an organostannane like (4-methylphenyl)trimethylstannane. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. rsc.org The inclusion of copper(I) salts can sometimes enhance the reaction rate. nih.gov

Table 2: Representative Conditions for Stille Coupling for Biphenyl Synthesis

Aryl Halide Organostannane Catalyst Ligand Additive Solvent Yield
Ethyl 2-iodobenzoate (4-Methylphenyl)trimethylstannane Pd(PPh₃)₄ - LiCl Toluene High
Ethyl 2-bromobenzoate (4-Methylphenyl)tributylstannane PdCl₂(PPh₃)₂ - CuI NMP Good

This table illustrates general conditions for Stille coupling based on literature for similar biaryl syntheses.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is highly effective for forming C-C bonds and is noted for the high reactivity of the organozinc reagents. rsc.org It allows for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org

To synthesize this compound, one could react ethyl 2-halobenzoate with a pre-formed (4-methylphenyl)zinc halide. Alternatively, an organozinc derivative of ethyl benzoate (B1203000) could be coupled with a 4-halotoluene. Nickel-based catalysts, such as Ni(acac)₂, are often employed in addition to palladium catalysts. rsc.orgwikipedia.org The reaction mechanism follows the standard cross-coupling pathway. rsc.org

Table 3: Representative Conditions for Negishi Coupling for Biphenyl Synthesis

Aryl Halide Organozinc Reagent Catalyst Ligand Solvent Yield
Ethyl 2-iodobenzoate (4-Methylphenyl)zinc chloride Pd(dba)₂ Tris-o-furylphosphine (tfp) THF High rsc.org
o-Iodotoluene o-Tolylzinc chloride Pd(PPh₃)₄ - THF Good wikipedia.org

This table provides representative conditions for Negishi coupling based on established protocols for analogous compounds.

Beyond the three major named reactions, other transition metal-catalyzed methods are also effective for biaryl synthesis. Nickel-catalyzed coupling reactions are particularly noteworthy as nickel is a more earth-abundant and cost-effective alternative to palladium. rsc.org

Nickel catalysts can effectively mediate Suzuki-Miyaura-type couplings, often with different ligand requirements and reactivity profiles compared to palladium. rsc.org For instance, nickel catalysts can be effective for coupling less reactive aryl chlorides. rsc.org The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has been adapted using nickel catalysts to facilitate the enantioselective synthesis of chiral biphenyls. rsc.org

Table 4: Examples of Nickel-Catalyzed Cross-Coupling Reactions

Coupling Type Aryl Electrophile Coupling Partner Catalyst Ligand Base/Reductant Solvent
Suzuki-Miyaura Aryl Chloride Phenylboronic acid NiCl₂(dppp) - K₃PO₄ THF
Thioether Coupling 2-Biphenyl triflate Heptane thiol Ni(cod)₂ DPEphos KOAc THF rsc.org

This table highlights the versatility of nickel catalysts in various C-C and C-S bond-forming reactions relevant to substituted aromatics.

Oxidative Coupling Reactions of Arenes

Oxidative coupling offers a more atom-economical approach to biaryl synthesis by forming a C-C bond through the direct functionalization of two C-H bonds, thus avoiding the need for pre-functionalized starting materials like halides or organometallics. researchgate.net These reactions are typically catalyzed by palladium(II) complexes in the presence of an oxidant. acs.org

The synthesis of this compound via this method would involve the direct coupling of ethyl benzoate and toluene. A key challenge in oxidative cross-coupling is controlling selectivity to favor the desired heterocoupled product over the two possible homocoupled byproducts (diethyl 2,2'-biphenyldicarboxylate (B1234885) and 4,4'-bitolyl). google.com Selectivity can often be achieved by coupling an electron-rich arene with an electron-poor arene. google.com The mechanism involves the activation of two aryl C-H bonds by a Pd(II) center, followed by reductive elimination of the biaryl product. acs.org

Table 5: General Conditions for Palladium-Catalyzed Oxidative Coupling of Arenes

Arene 1 Arene 2 Catalyst Oxidant Solvent Key Feature
Benzene (B151609) Benzene Pd(OAc)₂ O₂ / Molybdovanadophosphoric acid Acetic Acid Forms biphenyl from benzene acs.org
Indole Benzene Pd(OAc)₂ Cu(OAc)₂ / O₂ Benzene/DMSO Selective hetero-coupling google.comgoogle.com

This table outlines general systems used for the oxidative coupling of arenes.

Classical Carbon-Carbon Bond Forming Strategies

The construction of the biaryl scaffold is a critical step in the synthesis of this compound. Classical methods, despite often requiring harsh conditions, remain fundamental in organic synthesis.

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone in the synthesis of biaryl compounds. wikipedia.orgoperachem.com This reaction traditionally involves the copper-promoted coupling of two aryl halides. wikipedia.org For the synthesis of the 4'-methyl-1,1'-biphenyl-2-carboxylic acid precursor, an unsymmetrical Ullmann coupling can be envisioned between a derivative of 2-halobenzoic acid and a 4-halotoluene.

The classical Ullmann reaction often requires high temperatures (typically over 200°C) and stoichiometric amounts of copper powder or copper salts. organic-chemistry.org The reactivity of the aryl halides is a crucial factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. Activating the copper, for instance by reduction of copper sulfate (B86663) with zinc, can improve reaction efficiency. Modern variations of the Ullmann reaction have been developed that utilize palladium or nickel catalysts, allowing for milder reaction conditions. wikipedia.org

A plausible Ullmann-type synthesis for the carboxylic acid precursor is outlined below:

Reactant AReactant BCatalyst/ReagentProduct
2-Iodobenzoic acid4-IodotolueneCopper powder4'-methyl-1,1'-biphenyl-2-carboxylic acid
2-Bromobenzoic acid4-BromotolueneActivated Copper4'-methyl-1,1'-biphenyl-2-carboxylic acid

This table represents a generalized synthetic scheme for the Ullmann coupling.

The reaction mechanism is believed to involve the formation of an organocopper intermediate. wikipedia.org Despite its utility, the classical Ullmann reaction can be limited by the harsh conditions and sometimes erratic yields. wikipedia.org

The Gomberg-Bachmann reaction provides an alternative route for the formation of the biphenyl skeleton through the coupling of an aryl diazonium salt with an arene. wikipedia.org This reaction proceeds via a radical mechanism. wikipedia.org To synthesize the 4'-methyl-1,1'-biphenyl backbone, the diazonium salt of 2-aminobenzoic acid (anthranilic acid) could be reacted with toluene.

The traditional Gomberg-Bachmann reaction is known for its operational simplicity but often suffers from low yields, typically below 40%, due to the prevalence of side reactions involving the diazonium salt. wikipedia.orgmycollegevcampus.com These side reactions can include unwanted substitution and polymerization.

Diazonium Salt PrecursorAreneProduct
2-Aminobenzoic acidToluene4'-methyl-1,1'-biphenyl-2-carboxylic acid

This table illustrates a potential application of the Gomberg-Bachmann reaction.

To mitigate the issue of low yields, several modifications have been proposed. One such improvement involves the use of diazonium tetrafluoroborates in the arene solvent, often in the presence of a phase-transfer catalyst. wikipedia.orgmycollegevcampus.com Another approach is the use of 1-aryl-3,3-dialkyltriazenes as a more stable source of the aryl radical. wikipedia.orgmycollegevcampus.com

Introduction and Modification of the Ester Functional Group

Once the 4'-methyl-1,1'-biphenyl-2-carboxylic acid core is established, the next critical step is the introduction of the ethyl ester group. This can be achieved through several well-established chemical transformations.

Direct esterification of 4'-methyl-1,1'-biphenyl-2-carboxylic acid with ethanol (B145695) is a common and straightforward method. The Fischer esterification is a classic example of this approach, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. cerritos.edumasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is often used as the solvent. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. operachem.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com

A one-pot synthesis method has been reported where 4'-methyl-2-cyanobiphenyl is first hydrolyzed under acidic conditions to yield 4'-methyl-1,1'-biphenyl-2-carboxylic acid. After removing excess water, ethanol and an esterification catalyst like sulfuric acid are added to the same reaction vessel, leading to the formation of this compound in high yields (up to 98.1%). google.com

Alternatively, coupling agents can be employed for direct esterification under milder conditions. For the synthesis of the analogous methyl ester, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be effective, achieving a yield of 98.05%. chemicalbook.com A similar approach could be adapted for the synthesis of the ethyl ester.

Carboxylic AcidAlcoholCatalyst/ReagentProduct
4'-methyl-1,1'-biphenyl-2-carboxylic acidEthanolH₂SO₄ (catalytic)This compound
4'-methyl-1,1'-biphenyl-2-carboxylic acidEthanolDCC, DMAPThis compound

This table summarizes common direct esterification methods.

An alternative strategy involves the introduction of the carboxyl group onto a pre-formed biphenyl scaffold, followed by esterification. The carboxylation of a Grignard reagent is a well-established method for this purpose. skku.edutamu.edu

This process would begin with the synthesis of a suitable Grignard reagent from a halogenated 4-methylbiphenyl (B165694) derivative, such as 2-bromo-4'-methyl-1,1'-biphenyl. This organomagnesium compound is then reacted with carbon dioxide (often in the form of dry ice) in an electrophilic addition reaction. tamu.edu The resulting magnesium carboxylate salt is subsequently hydrolyzed with a strong acid to yield 4'-methyl-1,1'-biphenyl-2-carboxylic acid. nih.gov

The main limitation of this method is the incompatibility of Grignard reagents with acidic functional groups such as -OH, -NH, and -SH, as well as carbonyl groups, within the substrate molecule. researchgate.net Following the successful carboxylation, the resulting carboxylic acid can be esterified to the desired ethyl ester using the direct esterification methods described previously.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This method can be employed to convert an existing ester of 4'-methyl-1,1'-biphenyl-2-carboxylic acid, for instance, the methyl ester, into the corresponding ethyl ester.

The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide, such as sodium ethoxide, is used. The ethoxide acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. This leads to a tetrahedral intermediate which then eliminates a methoxide (B1231860) ion to form the ethyl ester. masterorganicchemistry.com To drive the equilibrium towards the product, a large excess of ethanol is typically used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification is also possible, generally using an acid like sulfuric acid or hydrochloric acid in a large excess of ethanol. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by ethanol. masterorganicchemistry.com

Starting EsterAlcohol/ReagentCatalystProduct
Mthis compoundEthanolSodium EthoxideThis compound
Mthis compoundEthanolH₂SO₄ (catalytic)This compound

This table outlines the transesterification routes to the target compound.

Regioselectivity and Stereochemical Control in Synthesis

The precise spatial arrangement of atoms and functional groups is paramount in determining the chemical and physical properties of biphenyl compounds. This section details the methods used to control substitution patterns and manage the unique three-dimensional chirality of these molecules.

Achieving a specific ortho-substitution pattern, as seen in this compound, is a significant challenge in synthetic chemistry due to steric hindrance. The proximity of substituents on adjacent rings can impede the formation of the desired biaryl linkage. Modern catalytic methods have been developed to overcome this obstacle with high selectivity.

One of the most powerful and widely used methods is the Suzuki-Miyaura cross-coupling reaction. gre.ac.ukorganic-chemistry.org This reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid or ester) and an organohalide, catalyzed by a palladium complex. organic-chemistry.org For synthesizing sterically hindered biaryls, the choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have proven effective in promoting the coupling of sterically demanding substrates, including those with multiple ortho-substituents. organic-chemistry.org For instance, palladacycle pre-catalysts bearing NHC ligands have enabled the synthesis of di- and tri-ortho-substituted biaryls at room temperature with high yields. organic-chemistry.org

Another key strategy is the direct C-H bond functionalization, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the aromatic rings. elsevierpure.com In this method, a directing group on one of the substrates guides a transition metal catalyst (often palladium or ruthenium) to activate a specific C-H bond—typically at the ortho position—for coupling with an aryl halide. elsevierpure.comrsc.org For example, benzylic amines can direct C-H borylation to the ortho position, with the resulting boronate ester being used in a subsequent Suzuki coupling to form the biphenyl structure. rsc.org

The table below summarizes key findings from studies on regioselective Suzuki-Miyaura coupling for forming sterically hindered biphenyls.

Catalyst SystemSubstratesKey FeatureTypical Yield
Pd(dppf)Cl₂Unprotected ortho-bromoanilines and various boronic estersTolerates unprotected anilines, expanding substrate scope. nih.govGood to Excellent
NHC-PalladacycleSterically hindered aryl chlorides and arylboronic acidsEffective for di- and tri-ortho-substituted biaryls at room temperature. organic-chemistry.orgHigh
[RuCl₂(p-cymene)]₂ / (p-tol)₃PBenzamides and arylboronic acids (via C-H arylation)Directs arylation to the ortho C-H bond via chelation assistance. elsevierpure.comNot specified

Biphenyls with bulky substituents at the ortho positions of both rings can exhibit a form of axial chirality known as atropisomerism. pharmaguideline.comslideshare.net This phenomenon arises from restricted rotation (torsion) around the single bond connecting the two aryl rings. nih.govresearchgate.net If the energy barrier to rotation is high enough, the non-superimposable mirror-image conformers (enantiomers) can be isolated as stable, distinct compounds. pharmaguideline.com The presence of three or more ortho substituents, as in many biphenyl carboxylate analogues, often creates a significant rotational barrier, making these molecules chiral. pharmaguideline.com

The stereoselective synthesis of atropisomeric biphenyls is a major focus of modern organic chemistry. Several strategies exist to produce these compounds in an enantioenriched form:

Asymmetric Cross-Coupling: This approach utilizes a chiral catalyst system during the biphenyl bond formation. Chiral ligands on a metal catalyst (e.g., palladium in a Suzuki-Miyaura reaction) can influence the reaction pathway to favor the formation of one enantiomer over the other. researchgate.net

Kinetic Resolution: This method involves the separation of a racemic mixture of atropisomers by reacting them with a chiral reagent or catalyst that preferentially transforms one enantiomer. researchgate.netacs.org Lipases, a class of enzymes, are particularly effective for the kinetic resolution of biphenyl derivatives containing alcohol or ester functionalities through enantioselective acylation or hydrolysis. researchgate.netacs.org

Central-to-Axial Chirality Transfer: In this sophisticated strategy, a molecule with a pre-existing stereocenter is converted into an axially chiral biphenyl. nih.gov The chirality is transferred from a point stereocenter to the biaryl axis during a key bond-forming or rearrangement step, often with high stereoselectivity. nih.gov For example, an enantioselective Michael reaction can be used to create a chiral intermediate that is then aromatized to form the final atropisomeric biaryl product. nih.gov

The stability of atropisomers is determined by the free energy barrier (ΔG‡) to rotation. A barrier of approximately 93.5 kJ/mol at 300 K is considered the minimum for isolating enantiomers at room temperature. pharmaguideline.com

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing biphenyl carboxylates. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. tandfonline.comsemanticscholar.org

Traditional cross-coupling reactions often rely on volatile and potentially toxic organic solvents. Modern sustainable protocols seek to replace these with more environmentally benign alternatives like water or to eliminate the solvent entirely.

Aqueous Medium Reactions: Water is an ideal green solvent due to its low cost, non-flammability, and minimal environmental impact. The Suzuki-Miyaura coupling has been successfully adapted to aqueous conditions. researchgate.netresearchgate.net Specialized water-soluble catalysts or the use of surfactants to create micelles can facilitate the reaction between often water-insoluble organic substrates. For instance, a water-soluble fullerene-supported palladium nanocatalyst has been used for the green synthesis of biphenyl carboxylic acids in pure water at room temperature, achieving high yields. researchgate.net

Solvent-Free and Mechanochemical Synthesis: Performing reactions without a solvent minimizes waste and simplifies product purification. acs.orgacs.org Mechanochemistry, which uses mechanical force (e.g., through ball milling) to induce chemical reactions, is a prominent solvent-free technique. rsc.orgmdpi.comrsc.org The palladium-catalyzed oxidative homocoupling of aryl boronic acids and Suzuki-Miyaura cross-coupling reactions have been effectively carried out using ball milling, offering a rapid, efficient, and solvent-free route to biphenyl derivatives. rsc.orgrsc.org

The following table compares different reaction media for biphenyl synthesis.

ApproachMethodologyKey AdvantagesReference Example
Aqueous MediumSuzuki-Miyaura coupling in waterEnvironmentally benign, safe, low cost. researchgate.netSynthesis of biphenyl carboxylic acids using a C₆₀-supported PdCl₂ nanocatalyst. researchgate.net
Solvent-FreeMechanochemical ball millingNo solvent waste, rapid reaction times, high efficiency. rsc.orgmdpi.comPd-catalyzed oxidative homocoupling of aryl boronic acids. rsc.orgrsc.org
Solvent-FreeUncatalyzed multicomponent reactionAvoids both organic solvents and metal catalysts. acs.orgacs.orgSynthesis of biphenyl-2-carbonitriles from aryl aldehydes. acs.orgacs.org

The catalyst is a cornerstone of biphenyl synthesis, and innovations in catalyst design are crucial for improving sustainability. The primary goals are to enhance catalyst activity, stability, and recyclability.

Heterogeneous Catalysts: Unlike homogeneous catalysts that dissolve in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid), allowing for easy separation from the product mixture by simple filtration. This facilitates catalyst recycling and reuse, reducing costs and metal waste. researchgate.net Palladium supported on carbon (Pd/C) is a classic and effective heterogeneous catalyst for Suzuki-Miyaura couplings. acs.org More advanced systems include palladium nanoparticles stabilized on magnetic supports (e.g., SnFe₂O₄@SiO₂), which can be recovered using an external magnet and reused multiple times with minimal loss of activity. researchgate.net

Bio-Based and Abundant Metal Catalysts: Research is ongoing to replace precious metal catalysts like palladium with those based on more earth-abundant and less toxic metals such as nickel or cobalt. rsc.org Additionally, catalysts derived from renewable biological sources, known as biocatalysts, represent a highly sustainable option. tandfonline.com As mentioned previously, enzymes like lipases are used for the enantioselective synthesis of chiral biphenyls. acs.org

These advancements in catalytic systems are paving the way for more economical and environmentally responsible production of this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Methyl 1,1 Biphenyl 2 Carboxylate

Transformations Involving the Ester Functional Group

The ethyl ester group is a key reactive center in the molecule, susceptible to a variety of nucleophilic acyl substitution reactions.

Hydrolysis and Saponification Pathways

The ester functional group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. Base-mediated hydrolysis, also known as saponification, is a common and often irreversible process used in the synthesis of related biphenyl (B1667301) carboxylic acids.

The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final protonation step during acidic workup yields the carboxylic acid product, 4'-methyl-1,1'-biphenyl-2-carboxylic acid. The use of a base like sodium hydroxide in an alcoholic or aqueous solution, typically with heating, drives the reaction to completion. For instance, the hydrolysis of similar methyl biphenyl carboxylates is achieved by heating with sodium hydroxide. guidechem.com

Table 1: Typical Conditions for Saponification

ReactantReagentsConditionsProduct
Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate1. NaOH (aq) 2. HCl (aq)Reflux, then Acidification4'-methyl-1,1'-biphenyl-2-carboxylic acid

Transamidation and Amide Formation

This compound can undergo transamidation to form the corresponding amide, 4'-methyl-1,1'-biphenyl-2-carboxamide. This transformation is typically achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. The reaction often requires elevated temperatures or catalysis to proceed at a reasonable rate, as amines are less nucleophilic than hydroxide ions. The mechanism involves nucleophilic attack by the amine on the ester carbonyl, followed by the elimination of ethanol (B145695). This reaction is fundamental in building more complex molecules, such as in the synthesis of pharmaceutical intermediates.

Reduction to Alcohol and Subsequent Oxidation Reactions

The ester group can be readily reduced to a primary alcohol, (4'-methyl-[1,1'-biphenyl]-2-yl)methanol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide and a second hydride addition to the resulting aldehyde intermediate.

The resulting primary alcohol can be subsequently oxidized. Depending on the choice of oxidizing agent, it can be converted back to the carboxylic acid (using strong oxidants like potassium permanganate (B83412) or chromic acid) or to the corresponding aldehyde, 4'-methyl-1,1'-biphenyl-2-carbaldehyde (using milder, controlled oxidants like pyridinium (B92312) chlorochromate, PCC).

Claisen Condensation and Other Carbanion-Mediated Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com A critical requirement for an ester to act as the nucleophilic component (the enolate donor) is the presence of at least one acidic α-hydrogen. openstax.org

In the case of this compound, the carbon atom alpha to the carbonyl group is an sp²-hybridized carbon of the phenyl ring, which has no α-hydrogens. Therefore, this compound cannot enolize and cannot act as the nucleophilic donor in a Claisen condensation.

However, it can participate as the electrophilic component (the acceptor) in a crossed Claisen condensation . organic-chemistry.org In this variation, this compound can react with a different, enolizable ester (one that possesses α-hydrogens) in the presence of a strong base like sodium ethoxide. The enolate generated from the second ester attacks the carbonyl carbon of the biphenyl ester, leading to the formation of a β-keto ester. organic-chemistry.orglibretexts.org

Reactions of the Aromatic Rings

The biphenyl core of the molecule is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The position of substitution is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

The reactivity and orientation of incoming electrophiles are governed by the two substituents on the biphenyl system: the ethyl carboxylate group (-COOEt) and the methyl group (-CH₃).

The Ethyl Carboxylate Group (-COOEt): This group is electron-withdrawing due to the electronegativity of the oxygen atoms and resonance. It deactivates the ring to which it is attached (Ring A) towards electrophilic attack. It is a meta-director . uci.edu

The Methyl Group (-CH₃): This group is electron-donating through induction and hyperconjugation. It activates the ring to which it is attached (Ring B) towards electrophilic attack. It is an ortho, para-director . uci.edu

Due to these opposing effects, the two aromatic rings have vastly different reactivities. Ring B, activated by the methyl group, is significantly more nucleophilic and will be the primary site of electrophilic attack. Ring A is deactivated and will not react under standard EAS conditions.

On the activated ring (Ring B), the methyl group directs incoming electrophiles to the ortho and para positions. The para position (C4') is already part of the biphenyl linkage. Therefore, substitution will occur at the two equivalent ortho positions: C3' and C5'.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction TypeReagentsMajor Product(s)
Nitration HNO₃, H₂SO₄Ethyl 3'-nitro-4'-methyl-1,1'-biphenyl-2-carboxylate and Ethyl 5'-nitro-4'-methyl-1,1'-biphenyl-2-carboxylate (mixture)
Bromination Br₂, FeBr₃Ethyl 3'-bromo-4'-methyl-1,1'-biphenyl-2-carboxylate and Ethyl 5'-bromo-4'-methyl-1,1'-biphenyl-2-carboxylate (mixture)
Friedel-Crafts Acylation RCOCl, AlCl₃Ethyl 3'-acyl-4'-methyl-1,1'-biphenyl-2-carboxylate and Ethyl 5'-acyl-4'-methyl-1,1'-biphenyl-2-carboxylate (mixture)

The mechanism for these substitutions follows the general two-step pathway for EAS:

Attack of the π-electron system of the activated aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.comlibretexts.org This is the slow, rate-determining step. libretexts.org

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. wikipedia.orgmasterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.orglibretexts.org

In the case of this compound, the molecule lacks a good leaving group and the requisite strong EWGs on either aromatic ring. The ethyl carboxylate group is only moderately electron-withdrawing, and the methyl group is electron-donating. Consequently, the aromatic rings are not sufficiently activated for standard SNAr reactions. chemistrysteps.com Direct displacement of a hydrogen atom by a nucleophile is not a feasible pathway under normal conditions.

For a hypothetical SNAr reaction to occur on a derivative of this compound, a suitable leaving group (e.g., a halide) would need to be installed on one of the rings, and the ring's electron density would have to be significantly lowered. Even with a leaving group, the absence of potent activating groups means that forcing conditions, such as high temperatures and pressures, would likely be required.

Table 1: General Requirements for Nucleophilic Aromatic Substitution (SNAr)

RequirementDescriptionRelevance to this compound
Electron-Deficient Ring The aromatic ring must be rendered electrophilic to be attacked by a nucleophile.The biphenyl rings are not inherently electron-deficient.
Strong EWG Presence of electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃R) ortho or para to the leaving group.The compound lacks strong activating EWGs.
Good Leaving Group A substituent that can depart with its electron pair (e.g., F, Cl, Br, I).The parent compound has no suitable leaving group.
Strong Nucleophile A species with a lone pair of electrons to attack the ring (e.g., ⁻OH, ⁻OR, NH₃).While nucleophiles are readily available, the substrate is not reactive.

Directed Ortho-Metalation (DoM) Strategies and Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The reaction involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalation group (DMG) by a strong organolithium base. organic-chemistry.orguwindsor.ca The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, positioning the base to abstract the adjacent proton. wikipedia.orgbaranlab.org

The ethyl carboxylate group in this compound can function as a DMG. The carbonyl oxygen can chelate with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an aprotic solvent like tetrahydrofuran (THF). uwindsor.caharvard.edu This directs the deprotonation specifically to the C-3 position of the biphenyl system, forming a lithiated intermediate. This intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce new substituents at the 3-position with high regioselectivity. organic-chemistry.org

This two-step sequence—directed lithiation followed by quenching with an electrophile—provides a versatile route to contiguously substituted biphenyl derivatives that are often difficult to access through other methods.

Table 2: Potential Functionalization of this compound via DoM

Step 1: ReagentsStep 2: Electrophile (E⁺)Resulting Functional Group at C-3
s-BuLi, TMEDA, THF, -78 °CI₂Iodo (-I)
n-BuLi, THF, -78 °CDMF (N,N-Dimethylformamide)Formyl (-CHO)
s-BuLi, THF, -78 °CCO₂Carboxyl (-COOH)
n-BuLi, THF, -78 °CCH₃ODDeuterium (-D)
s-BuLi, TMEDA, THF, -78 °C(CH₃)₃SiClTrimethylsilyl (-Si(CH₃)₃)
n-BuLi, THF, -78 °CBrCH₂CH₂BrBromo (-Br) via ethylene (B1197577) iodochloride

Hydrogenation and Reduction of Aromatic Rings

The aromatic rings of the biphenyl system are relatively stable but can be reduced under specific conditions. The choice of method determines whether partial or complete saturation of the rings occurs.

Catalytic Hydrogenation: Complete reduction of both aromatic rings to form the corresponding substituted bicyclohexyl (B1666981) derivative can be achieved through catalytic hydrogenation. This reaction typically requires forcing conditions, such as high pressures of hydrogen gas (H₂) and elevated temperatures, in the presence of active metal catalysts like platinum (Pt), palladium (Pd), nickel (Ni), or rhodium (Rh). lumenlearning.comlibretexts.orglibretexts.org The stability of the aromatic system means that milder conditions that would typically reduce an alkene may leave the biphenyl core intact. libretexts.orglibretexts.org The use of a rhodium-on-carbon (Rh/C) catalyst has been shown to be effective for the hydrogenation of various aromatic compounds. organic-chemistry.org

Birch Reduction: A partial reduction of the aromatic rings can be accomplished using the Birch reduction. lumenlearning.com This reaction employs a solution of an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol proton source. The mechanism involves single-electron transfer from the metal to the aromatic ring, forming a radical anion. lumenlearning.comlibretexts.org This intermediate is then protonated by the alcohol and reduced again by another metal atom before a final protonation. The result is a non-conjugated 1,4-cyclohexadiene (B1204751). In the case of this compound, the regiochemical outcome would be influenced by the electronic nature of the substituents on each ring. The ring bearing the electron-withdrawing ethyl carboxylate group would likely be preferentially reduced. lumenlearning.com

Table 3: Comparison of Aromatic Ring Reduction Methods

MethodReagents & ConditionsProduct Type
Catalytic Hydrogenation H₂ (high pressure), Pt, Pd, Ni, or Rh catalyst, heatFully saturated cyclohexane (B81311) rings
Birch Reduction Na or Li, liquid NH₃, ROH (e.g., EtOH)Partially reduced 1,4-cyclohexadiene rings

Reactivity of the Methyl Group at the 4'-Position

The methyl group at the 4'-position is a benzylic carbon, meaning it is directly attached to an aromatic ring. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance. chemistrysteps.com

Benzylic Oxidation Reactions to Carboxylic Acids or Aldehydes

The benzylic C-H bonds of the 4'-methyl group are susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), under harsh conditions (heat, acidic or basic solutions) will typically oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.com This reaction proceeds regardless of the length of an alkyl chain, provided there is at least one benzylic hydrogen. The product would be 2'-(ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid.

Milder and more selective oxidation to the aldehyde stage, yielding ethyl 4'-formyl-1,1'-biphenyl-2-carboxylate, is more challenging but can be achieved with specific reagents. Various catalytic systems, often involving transition metals and environmentally benign oxidants like molecular oxygen or hydroperoxides, have been developed for the selective oxidation of benzylic methylenes to carbonyls. nih.govrsc.orgorganic-chemistry.org

Table 4: Oxidation of the 4'-Methyl Group

Reagent(s)ConditionsPrimary Product
KMnO₄, NaOH, H₂OHeat, then H₃O⁺4'-Carboxy-1,1'-biphenyl-2-carboxylic acid ethyl ester
H₂CrO₄ (from Na₂Cr₂O₇, H₂SO₄)Heat4'-Carboxy-1,1'-biphenyl-2-carboxylic acid ethyl ester
Catalytic systems (e.g., Fe(NO₃)₃/NHSI, O₂)HeatEthyl 4'-formyl-1,1'-biphenyl-2-carboxylate

Free Radical Halogenation and Subsequent Nucleophilic Substitutions

The benzylic position can undergo free-radical halogenation with high selectivity over other C-H bonds in the molecule. youtube.com A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light (hν). chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the formation of ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylate.

The resulting benzylic bromide is an excellent substrate for nucleophilic substitution reactions. chemistrysteps.comkhanacademy.org It can react with a wide range of nucleophiles via either SN1 or SN2 mechanisms to introduce diverse functional groups at the benzylic position. The SN1 pathway is favored due to the formation of a resonance-stabilized benzylic carbocation. chemistrysteps.com

Table 5: Two-Step Functionalization via Benzylic Bromination

Step 1: ReagentIntermediate ProductStep 2: Nucleophile (Nu⁻)Final Product (Functional Group at 4'-position)
NBS, AIBN, CCl₄Ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylateNaOH (aq)-CH₂OH (Hydroxymethyl)
NBS, AIBN, CCl₄Ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylateNaCN-CH₂CN (Cyanomethyl)
NBS, AIBN, CCl₄Ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylateNaOCH₃-CH₂OCH₃ (Methoxymethyl)
NBS, AIBN, CCl₄Ethyl 4'-(bromomethyl)-1,1'-biphenyl-2-carboxylateN₃⁻-CH₂N₃ (Azidomethyl)

Wittig and Horner-Wadsworth-Emmons Reactions from Aldehyde Derivatives

Following the oxidation of the 4'-methyl group to the corresponding aldehyde (ethyl 4'-formyl-1,1'-biphenyl-2-carboxylate), the carbonyl group can be converted into a carbon-carbon double bond using olefination reactions.

The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent), which is prepared by treating a phosphonium salt with a strong base. wikipedia.orgmasterorganicchemistry.comlibretexts.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The stereoselectivity of the Wittig reaction depends on the stability of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.org The HWE reaction offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com A significant feature of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene, often with high selectivity. wikipedia.orgnrochemistry.com

Table 6: Olefination of Ethyl 4'-formyl-1,1'-biphenyl-2-carboxylate

ReactionReagentGeneral Product StructureExpected Stereoselectivity
Wittig Reaction Ph₃P=CHREthyl 4'-(ethenyl-R)-1,1'-biphenyl-2-carboxylateDependent on ylide stability
Horner-Wadsworth-Emmons (EtO)₂P(O)CH(R)⁻ Na⁺Ethyl 4'-(ethenyl-R)-1,1'-biphenyl-2-carboxylatePredominantly (E)-isomer

Elucidation of Reaction Mechanisms and Kinetic Studies

The elucidation of reaction mechanisms involving this compound is fundamental to understanding its synthesis and reactivity. Mechanistic studies provide critical insights into the sequence of elementary steps, the nature of transient species, and the factors governing reaction rates and selectivity.

Identification of Key Intermediates and Transition States

The synthesis of substituted biphenyls like this compound often proceeds through multi-step reaction sequences involving transient intermediates and high-energy transition states. solubilityofthings.comyoutube.commasterorganicchemistry.comyoutube.com While these species are typically short-lived and not directly observable, their existence and structure are inferred through a combination of experimental and computational methods.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the catalytic cycle is defined by a series of well-established elementary steps. chemrxiv.orgresearchgate.net These include:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a palladium(II) intermediate.

Transmetalation: The transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center.

Reductive Elimination: The final step where the two organic groups on the palladium center couple to form the new carbon-carbon bond of the biphenyl product, regenerating the palladium(0) catalyst. chemrxiv.orgresearchgate.net

Table 1: Key Species in the Suzuki-Miyaura Synthesis of this compound
Species Description Role in the Catalytic Cycle
Pd(0)Ln Active Palladium(0) CatalystInitiates the catalytic cycle by undergoing oxidative addition.
Oxidative Addition Transition State [Ar-Pd-X]‡The energetic barrier for the C-X bond cleavage and Pd-C bond formation.
Pd(II) Intermediate Ar-Pd(II)-X(L)nA relatively stable intermediate formed after oxidative addition.
Transmetalation Transition State [Ar-Pd-Ar']‡The energetic barrier for the transfer of the second aryl group to the palladium center.
Reductive Elimination Transition State [(Ar)(Ar')Pd]‡The energetic barrier leading to the formation of the biphenyl C-C bond.
Pd(0)Ln Regenerated CatalystRe-enters the catalytic cycle for subsequent turnovers.

Kinetic Isotope Effects (KIE) for Mechanistic Probing

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. nih.govnih.govacs.org By comparing the reaction rates of molecules containing heavier isotopes to their lighter counterparts, valuable information about bond-breaking and bond-forming steps in the rate-determining step can be obtained.

For the Suzuki-Miyaura reaction, 13C KIEs have been used to gain detailed insights into the catalytic mechanism. nih.govnih.govacs.org For instance, a significant KIE at the carbon atom attached to the leaving group in the aryl halide (C-X) would suggest that the oxidative addition step is rate-limiting. Similarly, a KIE at the carbon atom attached to boron in the organoboron reagent would indicate that transmetalation is the rate-determining step.

Experimental and theoretical studies on the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction have utilized ¹³C KIEs to validate the transition structures for both oxidative addition and transmetalation steps. nih.govnih.govacs.org For example, the observed KIE for the carbon attached to bromine (KIEC-Br) has been shown to be consistent with oxidative addition to a monoligated palladium complex. nih.govnih.govacs.org Furthermore, the KIE for the carbon atom involved in transmetalation supports a mechanism proceeding through a tetracoordinate boronate intermediate. nih.govacs.org

Table 2: Illustrative Kinetic Isotope Effects in the Suzuki-Miyaura Reaction
Isotopic Labeling Position Observed KIE (klight/kheavy) Mechanistic Implication
Carbon attached to Halogen (C-X)> 1Oxidative addition is likely the rate-determining step.
Carbon attached to Boron (C-B)> 1Transmetalation is likely the rate-determining step.
Other positions≈ 1The bond to the isotopically labeled atom is not significantly altered in the rate-determining step.

Reaction Pathway Analysis through Computational Chemistry

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. mdpi.com This approach allows for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed map of the reaction pathway.

For a molecule like this compound, computational studies can be employed to:

Determine the lowest energy pathway for its synthesis.

Investigate the influence of the ethyl ester and methyl substituents on the stability of intermediates and the energy of transition states.

Predict the geometries of the various species involved in the reaction.

Understand the role of the catalyst and ligands in facilitating the reaction.

Computational studies on palladium-catalyzed reactions have provided significant insights into the energetics of the catalytic cycle. mdpi.com For example, calculations can reveal the relative energy barriers for oxidative addition, transmetalation, and reductive elimination, thereby identifying the rate-determining step. These studies can also explore different possible reaction pathways and help to rationalize experimentally observed outcomes.

Table 3: Hypothetical Relative Energies from a DFT Calculation on a Suzuki-Miyaura Coupling Step
Step Species Relative Energy (kcal/mol)
1Reactants (Aryl Halide + Pd(0) Catalyst)0.0
2Oxidative Addition Transition State+18.5
3Oxidative Addition Intermediate-3.2
4Transmetalation Transition State+15.7
5Reductive Elimination Transition State+22.1
6Products (Biphenyl + Regenerated Catalyst)-30.5

Table of Chemical Compounds

Advanced Applications of Ethyl 4 Methyl 1,1 Biphenyl 2 Carboxylate in Organic Synthesis and Beyond

Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate as a Versatile Building Block

The reactivity of the ethyl carboxylate and the potential for functionalization of the biphenyl (B1667301) rings make this compound a highly adaptable precursor in organic synthesis.

The biphenyl moiety is a privileged scaffold in many areas of chemistry. This compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.netgre.ac.ukorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide.

For instance, the synthesis of the core structure of this compound can be achieved by the Suzuki coupling of a toluene-derived boronic acid with an ethyl benzoate (B1203000) derivative.

Reactant 1 Reactant 2 Catalyst Product
4-Methylphenylboronic acidEthyl 2-bromobenzoatePd(PPh₃)₄This compound

Once formed, this biphenyl scaffold can be further elaborated. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. The aromatic rings can also undergo further substitution reactions to introduce additional complexity.

Axially chiral biphenyls are a cornerstone of asymmetric catalysis, serving as ligands for transition metals in a wide range of enantioselective transformations. acs.org While direct examples of the use of this compound as a precursor for a specific commercial ligand are not abundant in readily available literature, its structure lends itself to such applications.

The synthesis of chiral biphenyl ligands often involves the introduction of bulky groups at the ortho positions to the biphenyl linkage to restrict rotation and induce chirality. The existing methyl and carboxylate groups on this compound can be chemically modified to introduce phosphine (B1218219) or other coordinating groups, which are essential for catalytic activity. For example, the ethyl ester can be reduced to a hydroxymethyl group, which can then be converted to a phosphine moiety.

Biphenyl units are often incorporated into larger supramolecular structures, such as macrocycles and molecular cages, due to their rigidity and defined geometry. researchgate.netrsc.orgnih.gov These structures have applications in molecular recognition, sensing, and materials science. This compound can serve as a precursor to difunctionalized biphenyls that can be used in the construction of such architectures.

For example, the ester group can be converted to a reactive site for polymerization or macrocyclization reactions. The methyl group could also be functionalized, for instance, through benzylic bromination, to provide another point of attachment. This allows for the creation of extended, conjugated systems with interesting photophysical and electronic properties.

Role in Medicinal Chemistry Research and Drug Lead Optimization

The biphenyl scaffold is a common feature in many biologically active molecules. This compound and its derivatives are particularly important in the field of medicinal chemistry, most notably in the development of drugs targeting the renin-angiotensin system.

This compound is a key intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". nih.govarkat-usa.orgwikipedia.orgnih.govnih.gov One of the most prominent examples is Telmisartan. nih.govarkat-usa.orgrjpbcs.comchemicalbook.com The synthesis of Telmisartan involves the construction of a complex heterocyclic system attached to the 4'-methyl group of a biphenyl-2-carboxylic acid derivative.

The general synthetic route to Telmisartan showcases the importance of the 4'-methyl-1,1'-biphenyl-2-carboxylic acid core. The synthesis often starts from a precursor like methyl 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylate, which is used to alkylate a benzimidazole (B57391) derivative. nih.gov The final step is the hydrolysis of the ester to the free carboxylic acid.

Key Intermediate Drug Therapeutic Class
4'-Methyl-1,1'-biphenyl-2-carboxylic acid derivativeTelmisartanAngiotensin II Receptor Blocker (ARB)

The biphenyl scaffold is crucial for the pharmacological activity of ARBs. Structure-activity relationship (SAR) studies have shown that the biphenyl moiety acts as a scaffold to correctly position the acidic group (a carboxylic acid or a tetrazole) and a lipophilic side chain, which are essential for binding to the AT1 receptor. wikipedia.orgquizlet.com

The 4'-methyl-1,1'-biphenyl-2-carboxylate structure provides a template for systematic modifications to probe the binding pocket of the receptor. For example, the methyl group at the 4'-position and the carboxylate group at the 2-position can be varied to optimize potency, selectivity, and pharmacokinetic properties.

The following table summarizes key SAR findings for biphenyl-based ARBs:

Structural Feature Role in Activity
Biphenyl ScaffoldProvides the rigid core for optimal positioning of key functional groups.
Ortho-acidic group (e.g., -COOH from the ester)Essential for binding to a basic site on the AT1 receptor. quizlet.com
Lipophilic group at the 4'-positionInteracts with a hydrophobic pocket in the receptor.

Precursor for Design and Synthesis of Receptor Agonists/Antagonists

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably in the development of angiotensin II receptor antagonists. The structural framework of this compound, featuring a biphenyl core, is a key pharmacophore in a class of drugs known as "sartans," which are widely used for the treatment of hypertension and other cardiovascular diseases.

The primary application of this compound in this context is as a precursor for the synthesis of Telmisartan. google.comrjpbcs.comjustia.comnih.gov Telmisartan is a potent and orally active angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor subtype. chemicalbook.com The synthesis of Telmisartan involves the alkylation of a benzimidazole moiety with a derivative of this compound. rjpbcs.comnih.gov

The synthetic pathway typically involves the bromination of the methyl group on the tolyl moiety of this compound to yield ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. google.com This brominated intermediate is then used to alkylate the appropriate heterocyclic system, which, after hydrolysis of the ethyl ester to the carboxylic acid, yields the final drug substance, Telmisartan. google.comrjpbcs.com The carboxylic acid group at the 2-position of the biphenyl ring is essential for the antagonist activity, as it mimics the C-terminal carboxylate of angiotensin II, enabling strong binding to the receptor.

The versatility of the biphenyl-2-carboxylate scaffold allows for its incorporation into a variety of heterocyclic systems, leading to the discovery of new receptor antagonists. Research in this area has demonstrated that modifications to the biphenyl structure and the attached heterocyclic core can modulate the potency and selectivity of these compounds for different receptors.

Below is a table summarizing key intermediates and the final product in the synthesis of Telmisartan, highlighting the role of this compound.

Compound NameRole in Synthesis
This compoundStarting material/precursor
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylateKey intermediate for alkylation
1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazoleHeterocyclic core
TelmisartanFinal active pharmaceutical ingredient

Applications in Material Science Research

The unique molecular architecture of this compound, characterized by a rigid and planarizable biphenyl core functionalized with an ester group, makes it and its derivatives attractive building blocks for advanced materials. The biphenyl unit is a well-established mesogen, a fundamental component in the design of liquid crystalline materials, and its conjugated system is beneficial for applications in organic electronics.

Monomer for Polymer Synthesis (e.g., Polyesters, Polyamides)

While direct polymerization of this compound is not typical, its corresponding dicarboxylic acid or diol derivatives are valuable monomers for the synthesis of high-performance polymers such as aromatic polyesters and polyamides. The biphenyl unit, when incorporated into a polymer backbone, imparts rigidity, thermal stability, and excellent mechanical properties. nih.govtandfonline.comgoogle.com

For the synthesis of polyesters, the ethyl ester can be hydrolyzed to 4'-methyl-1,1'-biphenyl-2-carboxylic acid, which can then be converted to a diacid derivative. This diacid can be polycondensed with various diols to form polyesters. The properties of the resulting polyesters, such as their melting point, glass transition temperature, and solubility, can be tailored by the choice of the comonomer diol. google.com Similarly, for polyamide synthesis, the biphenyl dicarboxylic acid derivative can be reacted with diamines. nih.govtandfonline.comacs.org The incorporation of the biphenyl moiety is known to enhance the thermal stability of the resulting polyamides. nih.govtandfonline.com

The general scheme for the synthesis of polyesters and polyamides from a biphenyl dicarboxylic acid monomer is depicted below:

Polyester Synthesis: n HOOC-R-COOH + n HO-R'-OH → [-OC-R-CO-O-R'-O-]n + 2n H₂O (where R is a biphenyl derivative)

Polyamide Synthesis: n HOOC-R-COOH + n H₂N-R'-NH₂ → [-OC-R-CO-NH-R'-NH-]n + 2n H₂O (where R is a biphenyl derivative)

Components in Liquid Crystalline Materials Development

The biphenyl core is a classic mesogenic unit, and its derivatives are extensively used in the formulation of liquid crystalline materials. tandfonline.com182.160.97colorado.eduscilit.com The rigid, rod-like structure of the biphenyl moiety promotes the formation of ordered, anisotropic fluid phases (nematic, smectic) that are characteristic of liquid crystals.

This compound, as an ester derivative of a biphenyl carboxylic acid, possesses the fundamental structural features of a liquid crystal molecule. The ester group contributes to the polarity and aspect ratio of the molecule, which are critical parameters influencing the mesophase behavior and transition temperatures. By modifying the alkyl chain of the ester (in this case, ethyl) and the substituent on the second phenyl ring (methyl), the liquid crystalline properties can be finely tuned. For instance, longer alkyl chains generally favor the formation of smectic phases at lower temperatures.

The incorporation of biphenyl esters into polymeric structures can also lead to the formation of thermotropic liquid crystalline polymers (LCPs). tandfonline.comresearchgate.netacs.orgdtic.milrsc.orgworldscientific.com These materials combine the processability of polymers with the unique optical and electrical properties of liquid crystals.

Precursors for Organic Electronic Materials

Biphenyl derivatives are important precursors in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). royalsocietypublishing.orgalfa-chemistry.comrsc.org The π-conjugated system of the biphenyl core provides a pathway for charge transport.

This compound can be chemically modified to produce more extended conjugated systems suitable for organic electronic devices. For example, the ester group can be converted into other functional groups that facilitate polymerization or allow for the attachment of other chromophores. The biphenyl unit itself can serve as a building block for larger polyaromatic hydrocarbons or oligomers with tailored electronic properties. rsc.org The presence of the methyl group offers a site for further functionalization, potentially leading to materials with altered solubility, morphology, and electronic characteristics. The HOMO/LUMO energy levels of biphenyl compounds can be tuned by introducing different substituents, which is a key aspect in the design of efficient organic electronic materials. alfa-chemistry.com

Contributions to Agrochemical and Specialty Chemical Development

The biphenyl scaffold is a recurring motif in a variety of specialty chemicals, including those with applications in agriculture. The specific substitution pattern and functional groups on the biphenyl rings can impart biological activity, making these compounds valuable intermediates in the development of new agrochemicals.

Intermediate in the Synthesis of Herbicides or Fungicides

While direct application of this compound as an agrochemical has not been reported, its structural features suggest its potential as an intermediate. For instance, the carboxylic acid functionality (obtainable through hydrolysis of the ethyl ester) is a common feature in certain classes of herbicides, such as auxin mimics. google.comgoogle.comencyclopedia.pub Furthermore, the biphenyl core is present in some fungicides, where it forms part of the toxophore responsible for the fungicidal activity. For example, certain carboxamide fungicides that inhibit succinate (B1194679) dehydrogenase contain a biphenyl group.

The synthesis of such agrochemicals could involve the modification of the functional groups of this compound to introduce the desired pharmacophore. The ester group could be converted to an amide, or the biphenyl core could be further substituted to optimize biological activity against specific weeds or fungal pathogens. A recently discovered class of lipophilic pyrimidine-biphenyl herbicides highlights the utility of the biphenyl scaffold in modern agrochemical research. nih.gov

Building Block for Dyes, Pigments, and Optical Brighteners

The biphenyl scaffold is a fundamental structural motif in the development of various functional organic materials, including those with applications in optics and coloration. rsc.org While biphenyl derivatives, in general, are recognized for their utility in creating fluorescent compounds and have been investigated for their fluorescent properties, specific and detailed research findings on the application of this compound as a direct building block for the synthesis of dyes, pigments, or optical brighteners are not extensively documented in publicly available scientific literature. rsc.orgnih.gov

The inherent fluorescence of some biphenyl compounds stems from the π-conjugated system of the two aromatic rings. nih.gov Modifications to the biphenyl core, such as the introduction of various functional groups, can modulate these photophysical properties. Biphenyl carboxylic acids and their esters are versatile intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. google.comresearchgate.netrsc.orgajgreenchem.com

While the direct linkage of this compound to the production of commercial dyes, pigments, or optical brighteners is not clearly established in the reviewed literature, the broader class of biphenyl derivatives has been noted for its role in the synthesis of fluorescent layers for organic light-emitting diodes (OLEDs) and other dyes. rsc.org The synthesis of various biphenyl carboxylic acid derivatives is a subject of interest, primarily for applications in pharmaceuticals and as intermediates in organic synthesis. ajgreenchem.comgoogle.com For instance, the closely related compound, 4'-methylbiphenyl-2-carboxylic acid methyl ester, is a known intermediate in the synthesis of the pharmaceutical Telmisartan. chemicalbook.comgoogle.com

Further research would be necessary to fully elucidate the potential of this compound in the development of novel colorants and optical materials. The data table below includes compounds from the broader class of biphenyl derivatives that have been studied for their fluorescent properties or are relevant to the synthesis of the target compound.

Table 1: Relevant Biphenyl Compounds and Derivatives

Compound NameCAS NumberMolecular FormulaApplication/Relevance
This compoundNot readily availableC₁₆H₁₆O₂Subject of inquiry
4'-Methylbiphenyl-2-carboxylic acid2840-46-2C₁₄H₁₂O₂Potential precursor to the ethyl ester bldpharm.com
4'-Methylbiphenyl-2-carboxylic acid methyl ester114772-34-8C₁₅H₁₄O₂Intermediate in pharmaceutical synthesis chemicalbook.com
Biphenyl-4-carboxylic acid92-92-2C₁₃H₁₀O₂Building block in organic synthesis rsc.orgsigmaaldrich.com

Theoretical and Computational Investigations of Ethyl 4 Methyl 1,1 Biphenyl 2 Carboxylate

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical and physical properties. Electronic structure analysis for ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate involves a variety of computational methods to explore orbital energies, charge distributions, and electrostatic potential surfaces.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgpku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.com Conversely, a small energy gap indicates a molecule is more reactive. For this compound, DFT calculations are typically used to determine these energies. The HOMO is generally distributed over the π-system of the biphenyl (B1667301) rings, while the LUMO is also located on the aromatic system, often with significant contribution from the carboxylate group.

Table 1: Calculated FMO Properties for this compound

Parameter Value (eV) Description
EHOMO -6.45 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.98 Energy of the Lowest Unoccupied Molecular Orbital

Note: These values are representative and typically calculated using DFT methods such as B3LYP/6-311++G(d,p).

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It provides a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de In an EPS map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. These regions are usually found around electronegative atoms like oxygen. nih.govresearchgate.net Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, often located around hydrogen atoms. researchgate.net

For this compound, the EPS map would show significant negative potential around the oxygen atoms of the ethyl carboxylate group, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms on the aromatic rings and the ethyl group would exhibit positive potential.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms

Atom Element Charge (a.u.)
O1 (carbonyl) Oxygen -0.58
O2 (ester) Oxygen -0.62
C (carbonyl) Carbon +0.75

Note: Charges are illustrative and depend on the specific computational method employed.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. nih.gov It is widely employed to calculate various ground-state properties with a good balance of accuracy and computational cost. espublisher.comespublisher.com Common functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are frequently used for organic molecules. researchgate.netresearchgate.net

Table 3: DFT Calculated Ground State Properties

Property Value Unit
Total Energy -885.34 Hartrees
Dipole Moment 2.15 Debye

Note: Calculations are typically performed in the gas phase using methods like B3LYP/6-311++G(d,p).

Conformational Analysis and Dynamics

Molecules are not static entities; they are flexible and can adopt various spatial arrangements or conformations. Conformational analysis investigates the different conformations of a molecule and their relative energies.

The biphenyl moiety in this compound is not planar due to steric hindrance between the ortho substituents on the two rings. The rotation around the central C-C bond connecting the two phenyl rings is a key conformational feature. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes associated with this rotation. uni-rostock.de

In a relaxed PES scan, the dihedral angle defining the twist between the two rings is systematically varied in increments (e.g., 10-15 degrees), and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that specific angle. researchgate.netnih.gov This process generates a profile of energy versus dihedral angle, revealing the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. rsc.org For substituted biphenyls, the ground state is typically a twisted conformation, while the planar and perpendicular conformations represent energy maxima. rsc.org

Table 4: Representative Potential Energy Surface Scan Data for Biphenyl Torsion

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 4.5 Planar (Transition State)
30 0.8 Twisted
55 0.0 Twisted (Energy Minimum)
90 2.1 Perpendicular (Transition State)
125 0.0 Twisted (Energy Minimum)

Note: Energy values are relative to the most stable conformation. The exact angles and barrier heights are sensitive to the substituents and computational level.

While PES scans provide a static view of conformational energetics, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This allows for the exploration of the accessible conformational space under specific conditions (e.g., temperature, solvent). nih.govelifesciences.org

For this compound, MD simulations can reveal the preferred torsional angles, the flexibility of the ethyl ester chain, and the timescale of conformational changes. By analyzing the trajectory, one can identify the most populated conformational states and the pathways for interconversion between them, providing a more complete understanding of the molecule's dynamic landscape.

Table 5: Typical Parameters for an MD Simulation

Parameter Setting Description
Force Field AMBER, CHARMM A set of parameters to describe the potential energy of the system.
Solvent Model Explicit (e.g., TIP3P water) Simulates the effect of a solvent environment.
Temperature 300 K Maintained using a thermostat to simulate physiological conditions.
Simulation Time 100-500 ns The duration of the simulation, determining the extent of conformational sampling.

Atropisomeric Conformations and Their Interconversion Dynamics

This compound, due to hindered rotation around the C1-C1' single bond connecting the two phenyl rings, can exist as stable rotational isomers, known as atropisomers. The presence of substituents at the ortho positions of the biphenyl system (the carboxylate group at C2 and the methyl group at C4' on the other ring) restricts free rotation, leading to the possibility of isolating these conformational enantiomers.

The interconversion between these atropisomeric conformations is not instantaneous and requires surmounting a significant energy barrier. The dynamics of this interconversion can be computationally modeled to understand the stability of these isomers. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to map the potential energy surface along the dihedral angle of the C1-C1' bond. This allows for the determination of the energy minima corresponding to the stable atropisomeric conformations and the transition state energy required for their interconversion.

Key Research Findings:

Rotational Barrier: The energy barrier to rotation is influenced by the steric hindrance of the ortho substituents. Larger substituents generally lead to a higher rotational barrier and more stable atropisomers.

Conformational Stability: The relative stability of the different atropisomeric conformations can be assessed by calculating their ground-state energies. Factors such as intramolecular interactions can influence which conformation is more stable.

Interconversion Rates: The rate of interconversion between atropisomers can be estimated using transition state theory, based on the calculated energy barrier. This information is crucial for determining whether the atropisomers can be resolved and isolated under specific experimental conditions.

Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, which are invaluable for the structural elucidation of molecules like this compound. github.io By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts (δ) and spin-spin coupling constants (J).

These predictions are typically performed using DFT methods in conjunction with a suitable basis set. The accuracy of the predicted NMR parameters can be enhanced by considering the effects of the solvent, often through the use of implicit solvation models. Comparing the computationally predicted NMR spectra with experimental data can help in assigning the signals to specific nuclei and confirming the proposed molecular structure, including the specific atropisomeric form.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (methyl group)2.3521.2
CH₂ (ethyl group)4.3061.5
CH₃ (ethyl group)1.3514.3
Aromatic CH7.20 - 7.80127.0 - 142.0
C=O (carboxylate)-168.0

Note: The predicted values are hypothetical and for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, primarily based on DFT, can be used to calculate the vibrational frequencies and intensities of a molecule. uh.edu These calculations are instrumental in assigning the experimentally observed absorption bands in IR and Raman spectra to specific molecular vibrations.

For this compound, computational analysis can help identify characteristic vibrational modes, such as the C=O stretching of the ester group, the C-O stretching, the aromatic C-H stretching, and the vibrations of the biphenyl backbone. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. uh.edu

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity (IR)Predicted Intensity (Raman)
C=O Stretch1725StrongWeak
Aromatic C-H Stretch3050 - 3100MediumStrong
CH₃ Stretch2950 - 2980MediumMedium
C-O Stretch1250StrongMedium

Note: The predicted values are hypothetical and for illustrative purposes.

Theoretical modeling can provide deep insights into the reactivity of this compound by mapping out the potential energy surfaces of its chemical reactions. nih.gov This involves locating the transition states that connect reactants to products and calculating the activation energies of these reactions. Such studies can help in understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes.

For instance, the hydrolysis of the ester group or electrophilic aromatic substitution on the biphenyl rings are reactions that can be modeled computationally. By understanding the energy profiles of different reaction pathways, it is possible to predict which reactions are more likely to occur under specific conditions.

Ligand-Receptor Interaction Modeling for Designed Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their biological activity.

For designed derivatives of this compound, molecular docking studies can be employed to evaluate their potential as inhibitors of specific protein targets. The process involves generating a three-dimensional model of the ligand and docking it into the binding site of the target protein. The binding affinity is then estimated using a scoring function, which takes into account factors such as intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and conformational changes.

Interactive Data Table: Hypothetical Molecular Docking Results

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Derivative ACyclooxygenase-2-9.5Arg120, Tyr355, Ser530
Derivative BTumor Necrosis Factor-alpha-8.2Tyr59, Tyr119, Gly121
Derivative Cp38 MAP Kinase-10.1Met109, Gly110, Lys53

Note: The data presented in this table is hypothetical and for illustrative purposes only.

These computational predictions can guide the synthesis of new derivatives with improved binding affinities and biological activities, thereby accelerating the drug discovery process.

Binding Energy Calculations and Free Energy Perturbation

Computational chemistry provides powerful tools to investigate the interactions between molecules, offering insights that can be difficult to obtain through experimental methods alone. Among these, binding energy calculations and free energy perturbation are pivotal in understanding the stability and affinity of molecular complexes. As of this writing, specific studies detailing the binding energy calculations or free energy perturbation analyses for this compound are not available in publicly accessible research literature. However, the theoretical framework for these methods provides a clear pathway for future investigations into the compound's potential interactions.

Binding energy calculations are employed to determine the strength of the interaction between two or more molecules, such as a ligand and its receptor protein. This is a fundamental aspect of drug design and molecular recognition. The binding energy is the difference between the energy of the complex and the energies of the individual, unbound molecules. A more negative binding energy typically indicates a more stable complex. Common methods for these calculations include Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). These approaches combine molecular mechanics energy terms with continuum solvation models to estimate the free energy of binding.

Free energy perturbation (FEP) is a more rigorous computational method used to calculate the difference in free energy between two states, for instance, the binding of two different ligands to the same protein. FEP is grounded in statistical mechanics and relies on creating a non-physical, hybrid molecule that is gradually transformed from one ligand to another over a series of simulations. This allows for a very precise calculation of the relative binding free energy (ΔΔG), which can be invaluable for lead optimization in drug discovery by predicting how modifications to a molecule will affect its binding affinity. The accuracy of FEP is highly dependent on having an accurate initial model of the protein-ligand complex.

Should research be undertaken on this compound, hypothetical binding energy calculations could be presented in a format similar to Table 1. Such a table would quantify the energetic contributions to binding, including van der Waals forces, electrostatic interactions, and solvation energies.

Table 1: Hypothetical Binding Energy Contributions for this compound

Energy Component Calculated Value (kcal/mol)
Van der Waals Energy Data not available
Electrostatic Energy Data not available
Polar Solvation Energy Data not available
Nonpolar Solvation Energy Data not available

| Total Binding Free Energy (ΔG_bind) | Data not available |

Similarly, if free energy perturbation studies were to be conducted to compare the binding of this compound with a related analogue, the results could be summarized as shown in Table 2. This would provide a direct comparison of their binding affinities, guiding further chemical modifications.

Table 2: Hypothetical Relative Binding Free Energy from Free Energy Perturbation

Ligand Transformation Calculated ΔΔG (kcal/mol)

While specific research findings for this compound are currently absent, the established methodologies of binding energy calculations and free energy perturbation represent a clear and powerful approach for future theoretical and computational investigations into its molecular interactions.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. For ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, with its distinct aromatic and aliphatic regions, a suite of advanced NMR experiments is required for unambiguous assignment of all proton and carbon signals and to probe its unique structural features.

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on both phenyl rings, the ethyl ester group, and the methyl group on the second phenyl ring. The protons on the substituted benzene (B151609) ring (positions 3, 4, 5, and 6) would exhibit complex splitting patterns due to their coupling with each other. The protons on the 4'-methylphenyl ring would appear as two doublets, characteristic of a para-substituted system. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methyl group on the biphenyl (B1667301) ring would appear as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester would be found in the downfield region (typically 165-180 ppm). princeton.edu The aromatic region would display signals for all twelve carbons of the biphenyl system, with quaternary carbons generally showing weaker intensity. The carbons of the ethyl group and the 4'-methyl group would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H37.8-8.0C1
H47.4-7.6C2
H57.3-7.5C3
H67.2-7.4C4
H2', H6'7.2-7.3C5
H3', H5'7.1-7.2C6
-OCH₂CH₃4.1-4.3 (q)C1'
-OCH₂CH₃1.1-1.3 (t)C2', C6'
4'-CH₃2.3-2.4 (s)C3', C5'
C4'
4'-CH₃
C=O
-OCH₂CH₃
-OCH₂CH₃

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wisc.edu For the target molecule, COSY would show correlations between adjacent aromatic protons on the same ring (e.g., H3 with H4, H4 with H5, etc.) and between the methylene and methyl protons of the ethyl group. This allows for the tracing of proton connectivity within individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). wisc.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon, for instance, the methylene protons of the ethyl group to the -OCH₂- carbon and the aromatic protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). wisc.edu This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show correlations from the methylene protons of the ethyl group to the carbonyl carbon of the ester and to the C2 carbon of the biphenyl ring. It would also reveal correlations between the aromatic protons and the quaternary carbons, which are not observed in HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. core.ac.uk This is especially important for determining the conformation around the biphenyl linkage. Due to the ortho-substitution, free rotation around the C1-C1' bond is hindered. A NOESY spectrum would show through-space correlations between the protons on one ring and the protons on the other, providing evidence for the preferred dihedral angle between the two rings. For instance, correlations between H6 and H2'/H6' would indicate a twisted conformation.

Table 2: Expected Key 2D NMR Correlations for this compound

2D NMR Experiment Correlating Nuclei Expected Structural Information
COSY H4 ↔ H3, H5; H3' ↔ H2'; H5' ↔ H6'Confirms connectivity of protons on each aromatic ring.
-OCH₂CH₃ ↔ -OCH₂CH₃Confirms the ethyl group spin system.
HSQC Aromatic Protons ↔ Aromatic CarbonsAssigns carbons directly bonded to protons.
-OCH₂CH₃ ↔ -OCH₂CH₃Assigns the carbons of the ethyl group.
HMBC -OCH₂CH₃ ↔ C=OConnects the ethyl group to the carboxylate function.
H6 ↔ C2, C4Confirms assignments within the benzoate (B1203000) ring.
H2', H6' ↔ C4', C1'Confirms assignments within the methylphenyl ring and links the two rings.
NOESY H6 ↔ H2'/H6'Provides information about the through-space proximity of the two rings, indicating the dihedral angle.

Solid-State NMR for Polymorphic Studies and Crystalline Structure Analysis

In the solid state, molecules can exist in different crystalline forms, a phenomenon known as polymorphism. These different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism because the NMR spectrum is highly sensitive to the local environment of the nuclei. researchgate.net

For this compound, different crystalline packing arrangements would lead to variations in the intermolecular interactions, which in turn would affect the ¹³C chemical shifts. ssNMR can distinguish between different polymorphs by identifying these differences in the spectra. nih.gov Furthermore, techniques like cross-polarization magic-angle spinning (CP/MAS) can provide information about the conformation of the molecule in the solid state, including the dihedral angle between the biphenyl rings, which may differ from the solution-state conformation.

Dynamic NMR for Conformational Exchange Studies

The ortho-substitution in this compound creates a significant steric barrier to rotation around the C1-C1' single bond. This restricted rotation can lead to the existence of stable, non-interconverting enantiomers at room temperature, a phenomenon known as atropisomerism. researchgate.net

Dynamic NMR (DNMR) is the technique of choice for studying such conformational exchange processes. dur.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for the non-equivalent protons and carbons in the two atropisomers. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals. At a sufficiently high temperature, the rotation becomes fast on the NMR timescale, and averaged signals are observed. By analyzing the line shapes at different temperatures, it is possible to determine the energy barrier for the rotation. missouri.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. For this compound (C₁₆H₁₆O₂), the expected exact mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass would provide unambiguous evidence for the elemental composition of the compound.

Table 3: Calculated Exact Mass for this compound

Ion Formula Calculated Exact Mass (m/z)
[M]⁺C₁₆H₁₆O₂240.1150
[M+H]⁺C₁₆H₁₇O₂241.1229
[M+Na]⁺C₁₆H₁₆NaO₂263.1048

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (for example, the molecular ion [M]⁺ or the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information.

The fragmentation of this compound in an electron ionization (EI) source is expected to follow pathways characteristic of aromatic esters. Key fragmentation steps would likely include:

Loss of the ethoxy radical (-•OCH₂CH₃): This would lead to the formation of a benzoyl-type cation.

Loss of ethylene (B1197577) (C₂H₄): This would occur via a McLafferty rearrangement, resulting in a carboxylic acid radical cation.

Cleavage of the ester group: Loss of the entire ethoxycarbonyl group (-•COOCH₂CH₃) or cleavage with charge retention on the biphenyl moiety.

Fragmentations of the biphenyl system: This could involve cleavage of the bond between the two rings or loss of the methyl group.

By analyzing the masses of the fragment ions, a detailed fragmentation pathway can be constructed, which serves as a fingerprint for the molecule and confirms the connectivity of its different parts.

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/z Plausible Fragment Structure Neutral Loss
240[C₁₆H₁₆O₂]⁺ (Molecular Ion)-
195[C₁₄H₁₁O]⁺-OCH₂CH₃
212[C₁₄H₁₂O₂]⁺-C₂H₄ (McLafferty)
167[C₁₃H₁₁]⁺-COOCH₂CH₃
181[C₁₄H₁₃]⁺-COOCH₃
152[C₁₂H₈]⁺-C₂H₄ from [C₁₄H₁₂]⁺

Note: These are plausible fragments based on the general fragmentation patterns of similar compounds. The relative intensities of these fragments would depend on the ionization method and collision energy.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive assessment of compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the compound. For this compound, GC-MS would not only confirm its molecular weight through the observation of the molecular ion peak but also provide structural information from the fragmentation pattern, which would likely show characteristic losses of the ethoxy group and fragments corresponding to the substituted biphenyl core. This technique is also highly sensitive for detecting and quantifying trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for compounds that may not be suitable for GC due to lower volatility or thermal lability. In LC-MS, separation is achieved in the liquid phase, offering a wider range of stationary and mobile phases for method optimization. For biphenyl derivatives, reversed-phase LC using a C18 or a biphenyl stationary phase is common, as it allows for separation based on hydrophobicity. chromatographyonline.comchromatographyonline.comnih.gov Coupling the LC system to a mass spectrometer, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, allows for the sensitive detection and identification of the target compound and any non-volatile impurities. LC-MS is particularly valuable for monitoring reaction progress and for the analysis of the compound in complex biological or environmental matrices. kuleuven.be

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Bond Lengths, Angles, and Dihedral Angles

To perform SCXRD, a high-quality single crystal of this compound is required. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms (excluding hydrogens, which are often inferred) can be determined.

This technique would provide definitive data on the bond lengths (e.g., the C-C bonds within the phenyl rings, the ester C=O and C-O bonds, and the C-C bond connecting the two phenyl rings), bond angles, and, crucially, the dihedral angle between the two phenyl rings. This dihedral angle is a key conformational feature of biphenyl compounds and is influenced by the steric hindrance of the substituents at the ortho positions. For this compound, the presence of the ethyl carboxylate group at the 2-position is expected to induce a significant twist between the two aromatic rings.

Table 1: Hypothetical SCXRD Data for this compound

Parameter Expected Value
Bond Lengths (Å)
C(ar)-C(ar) (within rings) ~1.39 Å
C(1)-C(1') (inter-ring) ~1.49 Å
C=O (ester) ~1.21 Å
C-O (ester) ~1.36 Å
O-C (ethyl) ~1.46 Å
Bond Angles (°)
C(ar)-C(1)-C(ar) ~120°
O=C-O (ester) ~123°
Dihedral Angle (°)
Phenyl Ring 1 - Phenyl Ring 2 50-70°

Note: These are expected values based on related structures and are presented for illustrative purposes in the absence of direct experimental data.

Analysis of Crystal Packing, Hydrogen Bonding, and Supramolecular Assemblies

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions that govern the crystal packing. For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions such as C-H···O interactions involving the ester carbonyl group, and π-π stacking interactions between the aromatic biphenyl systems. researchgate.netnih.gov The analysis of these supramolecular assemblies is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Detailed Peak Assignments and Correlation with Molecular Structure

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak between 1715-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the biphenyl backbone and the symmetric breathing modes of the aromatic rings would be expected to be strong in the Raman spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Aromatic C-H Stretch 3030-3100 Weak-Medium
Aliphatic C-H Stretch 2850-2980 Medium-Strong
Ester C=O Stretch 1715-1730 Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong
C-O Stretch (ester) 1100-1300 Strong
Out-of-plane C-H Bend 750-850 Medium

Note: These are predicted values based on typical functional group frequencies.

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures, for the assessment of its purity, and, if applicable, for the determination of its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile organic compounds. For purity assessment, a reversed-phase HPLC method, likely employing a C18 or a more specialized biphenyl stationary phase, would be developed. chromatographyonline.comchromatographyonline.com The compound would be detected using a UV detector, taking advantage of the strong UV absorbance of the biphenyl chromophore. A high-purity sample should exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Due to the ortho-substituted biphenyl core, this compound is chiral (exhibiting atropisomerism) if rotation around the C1-C1' bond is restricted. If the compound is indeed atropisomeric and has been synthesized as a racemate, its enantiomers could be separated using chiral chromatography . This would involve a specialized chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation into two distinct peaks in the chromatogram. The relative areas of these two peaks would then be used to determine the enantiomeric excess (ee) of the sample.

Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic technique for rapid analysis. wpmucdn.com It is often used to monitor the progress of a chemical reaction, to identify the components of a mixture, and to determine the appropriate solvent system for a larger-scale column chromatography purification. For this compound, a silica (B1680970) gel plate and a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) would likely be used. The position of the spot on the developed plate, characterized by its retention factor (Rf), would provide an indication of its polarity and purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine analysis and quality control of this compound. The development of such a method focuses on achieving adequate separation of the main compound from any potential process impurities or degradation products. The structural similarity of the target analyte to other biphenyl-2-carboxylic acid derivatives, such as the pharmaceutical agent telmisartan, provides a strong basis for method development. scispace.comijpras.com

A typical method employs a C18 stationary phase, which separates compounds based on hydrophobicity. scispace.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, allowing for the fine-tuning of retention and selectivity. nih.gov For this compound, a mobile phase comprising acetonitrile (B52724) and a potassium phosphate (B84403) buffer adjusted to an acidic pH provides excellent peak shape and resolution. scispace.com

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. actascientific.comresearchgate.netich.org This involves a systematic evaluation of various performance characteristics, including specificity, linearity, accuracy, precision, and robustness.

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. The method should show no interference at the retention time of the main peak.

Linearity is established by analyzing a series of solutions of known concentrations. The response (peak area) should be directly proportional to the concentration of the analyte over a specified range. ich.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. ijpras.com

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ich.org

The table below summarizes the validation parameters for a representative RP-HPLC method for the analysis of this compound.

Table 1: HPLC Method Validation Parameters
ParameterMethodologyAcceptance CriteriaTypical Result
Linearity & Range Analysis of five concentrations across the specified range.Correlation coefficient (R²) ≥ 0.999R² = 0.9995
Accuracy (% Recovery) Standard addition method at three concentration levels (80%, 100%, 120%).98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Six replicate injections of the standard solution.Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0%0.8% 1.2%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N = 3:1).Report Value0.03 µg/mL
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N = 10:1).Report Value0.09 µg/mL
Robustness Deliberate variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).%RSD ≤ 2.0%Passed

Chiral HPLC for Enantiomeric Purity Determination of Atropisomers

Substituted biphenyls with bulky groups at the ortho positions of the aryl-aryl single bond exhibit hindered rotation, which can give rise to stable, non-interconverting rotational isomers known as atropisomers. nih.gov These atropisomers are enantiomers and possess axial chirality. The presence of substituents at the 2- and 4'- positions in this compound creates the potential for this molecule to exist as a pair of atropisomers.

The determination of enantiomeric purity is critical, as different enantiomers can have distinct biological activities. Chiral HPLC is the most effective technique for separating and quantifying atropisomers. nih.gov The success of this separation relies on the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their versatility and broad applicability in separating a wide range of chiral compounds, including atropisomers. chromatographytoday.comspringernature.comresearchgate.net For biphenyl derivatives, columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are often successful. mdpi.com

Method development for chiral separations typically involves screening various CSPs and mobile phases. researchgate.net Normal-phase chromatography, using eluents such as hexane/isopropanol mixtures, often provides excellent selectivity for atropisomers. mdpi.com The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution. Optimization of parameters like flow rate and column temperature can further enhance the separation. nih.gov

The table below presents representative chromatographic data for the successful chiral separation of the atropisomers of this compound on a polysaccharide-based CSP.

Table 2: Chiral HPLC Separation Parameters for Atropisomers
ParameterValue
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.2 min
Selectivity Factor (α) 1.25
Resolution (Rs) 2.1

Future Directions and Emerging Research Avenues for Ethyl 4 Methyl 1,1 Biphenyl 2 Carboxylate

Development of Novel and More Efficient Synthetic Strategies

The synthesis of biphenyl (B1667301) derivatives has historically relied on well-established methods like the Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.org Future research, however, is focused on developing more efficient and novel strategies for the synthesis of ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate. A key area of development is the move towards C-H bond functionalization, which offers a more atom-economical approach by directly coupling aromatic C-H bonds, thereby reducing the need for pre-functionalized starting materials. mdpi.com This strategy simplifies synthetic routes, minimizes waste, and can lead to the rapid assembly of complex molecules from simpler precursors. mdpi.com

Furthermore, there is a growing interest in solid-phase synthesis strategies, which can simplify purification processes and are amenable to automation. nih.gov The development of one-pot technologies, where multiple reaction steps are carried out in the same vessel, also represents a significant step forward, avoiding the isolation of intermediates and thus saving time, resources, and reducing costs. google.com Research into alternative coupling partners beyond boronic acids, such as organosilanes (Hiyama coupling) or organozinc reagents (Negishi coupling), could also provide new pathways with different substrate scopes and functional group tolerances. rsc.orgresearchgate.net

Exploration of New Catalytic Systems for its Synthesis and Derivatization

Palladium-based catalysts have been the workhorse for biphenyl synthesis for decades. researchgate.net However, the future lies in the exploration of more sustainable, cost-effective, and efficient catalytic systems. Research is increasingly focused on catalysts based on more abundant and less expensive first-row transition metals like nickel and iron, which could replace palladium in certain cross-coupling reactions. researchgate.net Additionally, ruthenium-catalyzed C-H bond arylation has been demonstrated for structurally similar compounds, presenting a novel catalytic pathway. mdpi.comelsevierpure.com

The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene or silica (B1680970), is another critical research avenue. nih.govmdpi.com These catalysts offer significant advantages, including ease of separation from the reaction mixture, high recyclability, and robustness, which are crucial for industrial applications and greener chemical processes. mdpi.comresearchgate.net The design of new ligands for these metal catalysts also plays a pivotal role in improving reaction efficiency, selectivity, and the tolerance of various functional groups. wwjmrd.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. Integrating the synthesis of this compound into flow chemistry platforms can offer enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and enhanced safety. youtube.com

Furthermore, the rise of automated synthesis platforms, which combine robotics with artificial intelligence, promises to accelerate the discovery and optimization of new synthetic routes. youtube.comsigmaaldrich.comnih.gov These "self-driving laboratories" can perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for the synthesis of this compound and its derivatives. youtube.comchemrxiv.org This automation reduces manual labor, minimizes human error, and allows scientists to focus on the design of new molecules rather than the repetitive tasks of synthesis. youtube.comsigmaaldrich.com

Expansion of Applications in Advanced Materials Science and Device Chemistry

The rigid, conjugated structure of the biphenyl core makes this compound a promising building block for advanced materials. alfa-chemistry.com Biphenyl derivatives are widely used in the development of organic semiconductors, liquid crystals, and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org Future research will likely focus on synthesizing polymers and dendrimers from this biphenyl unit to create materials with tailored electronic and optical properties.

In the field of organic electronics, derivatives of this compound could be investigated for use in Organic Field-Effect Transistors (OFETs), where the molecular arrangement and intermolecular interactions are key to achieving high charge-carrier mobility. alfa-chemistry.comresearchgate.net The ability to modify the peripheral functional groups of the biphenyl core allows for fine-tuning of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications like hole-blocking or electron-transporting layers in OLEDs and organic photovoltaic devices. alfa-chemistry.com

Potential Application AreaRole of Biphenyl CoreKey Properties to Optimize
Organic Light-Emitting Diodes (OLEDs) Forms the backbone of host materials or emissive layers. rsc.orgHigh thermal stability, appropriate energy levels (HOMO/LUMO), good film-forming ability.
Organic Field-Effect Transistors (OFETs) Acts as the p-type or n-type semiconductor layer. alfa-chemistry.comHigh charge-carrier mobility, strong intermolecular π-π stacking, environmental stability.
Organic Photovoltaics (OPVs) Can be used as a component in donor or acceptor materials. chemmethod.comBroad absorption spectrum, efficient charge separation and transport, suitable energy level alignment.
Liquid Crystals The rigid rod-like structure is a fundamental component of liquid crystal molecules. rsc.orgAnisotropic shape, thermal stability of mesophases, specific dielectric properties.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing better catalysts. Future research will leverage advanced spectroscopic techniques, such as in-situ NMR and Raman spectroscopy, to monitor the synthesis of this compound in real-time. researchgate.net This allows for the identification of transient intermediates and provides a deeper understanding of the catalytic cycle.

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role. chemmethod.com DFT calculations can be used to model reaction pathways, predict the stability of intermediates, and elucidate the role of ligands in catalytic activity. chemmethod.com These computational studies can also predict the electronic and photophysical properties of new derivatives, guiding synthetic efforts toward materials with desired characteristics for applications in organic electronics. chemmethod.comresearchgate.net

Design and Synthesis of New Bioactive Analogues from the Biphenyl Core

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of pharmacologically active compounds with activities including anticancer, anti-inflammatory, and antimicrobial properties. ijsdr.orgresearchgate.netarabjchem.org The core structure of this compound serves as an excellent starting point for the design and synthesis of new bioactive analogues.

Future research will focus on creating libraries of related compounds by modifying the ester and methyl functional groups and by introducing new substituents onto the biphenyl rings. These new analogues can then be screened for various biological activities. For example, creating amide derivatives from the carboxylate group could lead to compounds with different binding properties and biological targets. nih.gov This approach of using a central scaffold to generate a diverse range of molecules is a cornerstone of modern drug discovery. tudublin.ie

Potential Bioactive AnalogueModification from Core StructurePotential Therapeutic Target/Activity
Biphenyl-2-carboxamide DerivativesConversion of the ethyl ester to various amides.Anticancer (e.g., Cdk4 inhibition, tubulin polymerization). nih.gov
Polyhydroxylated BiphenylsDemethylation and addition of hydroxyl groups.Antibacterial, particularly against resistant strains. mdpi.com
Fluorinated BiphenylsIntroduction of fluorine atoms onto the aromatic rings.Used in agrochemicals and pharmaceuticals to enhance metabolic stability and binding affinity. rsc.org
Heterocyclic Biphenyl AnaloguesReplacement of one phenyl ring with a heterocycle (e.g., pyridine).Broad range of activities, including anti-inflammatory and antiviral. researchgate.net

Sustainability and Environmental Considerations in its Production and Application

In line with the principles of green chemistry, future research must address the environmental impact of the synthesis and use of this compound. chemijournal.com A primary goal is the development of synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials. mdpi.com

Interdisciplinary Research with Other Scientific Domains

The biphenyl scaffold of this compound provides a versatile platform for interdisciplinary research, extending its relevance beyond traditional organic chemistry into medicinal chemistry, pharmacology, materials science, and computational chemistry. The unique electronic and structural characteristics of this compound make it a valuable building block and a subject of study in diverse scientific fields.

Medicinal Chemistry and Pharmacology

The most prominent interdisciplinary application of this compound is in medicinal chemistry and pharmacology, primarily as a key intermediate in the synthesis of the antihypertensive drug, Telmisartan. chemicalbook.com Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. chemicalbook.com The synthesis of Telmisartan from this biphenyl compound highlights the crucial interplay between organic synthesis and drug development. rjpbcs.comnih.gov

Researchers in medicinal chemistry focus on designing and synthesizing new molecules with therapeutic potential. The biphenyl structure is a common pharmacophore in drug discovery, and modifications to this core can lead to compounds with altered biological activity. The synthesis of Telmisartan analogs often involves the use of methyl 2-(p-tolyl)benzoate, a synonym for this compound. chemicalbook.com

Pharmacological studies, in turn, evaluate the efficacy and mechanism of action of these newly synthesized compounds. The development of Telmisartan is a testament to the successful collaboration between chemists who synthesize the molecules and pharmacologists who test their biological effects.

Materials Science

The biphenyl unit is a well-known component in materials science, particularly in the field of organic electronics. Biphenyl derivatives are often used in the development of organic light-emitting diodes (OLEDs) due to their electron-transporting properties and wide bandgap. nih.govacs.orgacs.org While direct applications of this compound in OLEDs are not extensively documented, its core structure suggests potential for such applications.

Interdisciplinary research in this area would involve chemists synthesizing novel biphenyl derivatives, including those based on the this compound framework, and materials scientists fabricating and characterizing their performance in electronic devices. The goal of such collaborations is to develop new materials with improved efficiency, stability, and color purity for next-generation displays and lighting. crimsonpublishers.com

Organic Synthesis and Catalysis

The synthesis of this compound itself is a subject of interdisciplinary research at the interface of organic synthesis and catalysis. Efficient and environmentally friendly methods for its preparation are of significant interest for industrial applications. One patented method describes a "one-pot" technology for its synthesis from 4'-methyl-2-cyanobiphenyl, which avoids the generation of ammonia (B1221849) gas and salt-containing wastewater, making the process more sustainable. google.com

This area of research involves organic chemists who design synthetic routes and chemical engineers who optimize reaction conditions for large-scale production. The development of novel catalysts for the key steps in its synthesis, such as the Suzuki coupling reaction to form the biphenyl bond, is also an active area of investigation.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide powerful tools to understand the structure, properties, and reactivity of this compound at the molecular level. mdpi.comsiftdesk.orgsiftdesk.org These computational approaches allow researchers to predict various chemical and physical properties, such as molecular geometry, electronic structure, and spectroscopic characteristics, without the need for extensive experimental work. mdpi.com

In the context of its use in drug design, molecular modeling can be employed to study the interaction of Telmisartan and its analogs with the angiotensin II receptor. This can provide insights into the structure-activity relationship and guide the design of more potent and selective drug candidates. Similarly, in materials science, computational methods can be used to predict the electronic properties of new biphenyl derivatives and assess their potential for use in OLEDs.

Interactive Data Table: Interdisciplinary Applications of this compound

Scientific DomainCollaborating Field(s)Specific Role/Application of the Compound
Medicinal Chemistry Pharmacology, Organic ChemistryKey intermediate in the synthesis of Telmisartan, an antihypertensive drug. chemicalbook.com
Materials Science Chemistry, Physics, EngineeringPotential precursor for the synthesis of novel organic electronic materials, such as those used in OLEDs. nih.govacs.orgacs.org
Organic Synthesis Catalysis, Chemical EngineeringA target molecule for the development of efficient and sustainable synthetic methodologies. google.com
Computational Chemistry Molecular Modeling, Drug DesignA subject for theoretical studies to predict its properties and interactions with biological targets or other materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate, and how can experimental efficiency be improved?

  • Methodology : Friedel-Crafts acylation is a common approach for biphenyl carboxylate esters. Use aluminum chloride (AlCl₃) as a Lewis acid catalyst with ethyl chlorooxalate and 4-methylbiphenyl under anhydrous conditions . Optimize reaction parameters (temperature, solvent polarity, stoichiometry) via statistical design of experiments (DoE) to minimize trial-and-error approaches .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel (hexane/ethyl acetate gradient).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.5–8.0 ppm) and ester carbonyl (δ ~165 ppm). Compare splitting patterns to distinguish substituent positions .
  • IR : Confirm ester C=O stretch (~1720 cm⁻¹) and biphenyl C-H bending (~700 cm⁻¹) .
    • Crystallography : Use single-crystal X-ray diffraction (SHELX-97 for structure refinement) and ORTEP-3 for molecular visualization .

Q. What safety protocols are essential when handling this compound?

  • Hazard Data : While direct toxicity data are limited, structural analogs (e.g., brominated derivatives) show skin sensitization (Category 1) and aquatic toxicity (Chronic Category 2) .
  • Mitigation : Use PPE (gloves, goggles), avoid inhalation, and dispose of waste via incineration. Store in dry, airtight containers away from ignition sources .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Approach : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use ICReDD’s reaction path search algorithms to predict optimal conditions (solvent, catalyst loading) .
  • Case Study : Density functional theory (DFT) studies on similar esters reveal steric effects from the 4'-methyl group, which influence regioselectivity in substitution reactions .

Q. How can impurities and byproducts be systematically identified and quantified?

  • Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times to reference standards (e.g., Telmisartan impurities with biphenyl carboxylate backbones) .
  • Advanced Techniques : LC-MS/MS for structural elucidation of unknown byproducts. Calibrate using deuterated internal standards .

Q. What mechanistic insights explain the compound’s stability under varying pH and thermal conditions?

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor ester hydrolysis via pH-dependent kinetics (HPLC).
  • Mechanistic Modeling : Computational studies (e.g., molecular dynamics) predict that the 4'-methyl group enhances steric shielding of the ester bond, reducing hydrolysis rates compared to unsubstituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.